Diantipyrylmethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHNKNPUVVKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061640 | |
| Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251-85-0 | |
| Record name | Diantipyrylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diantipyrylmethane | |
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| Record name | Diantipyrylmethane | |
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| Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |
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| Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |
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| Record name | 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
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Synthetic Methodologies and Chemical Reactions of Diantipyrylmethane
Advanced Synthesis Strategies for Diantipyrylmethane
The primary synthesis of this compound involves the condensation of two molecules of antipyrine (B355649) with one molecule of formaldehyde (B43269), typically under acidic conditions. bloomtechz.com While the foundational methods have been established for decades, research has continued to refine the process for better efficiency, yield, and environmental sustainability.
Modern laboratory synthesis builds upon the classic acid-catalyzed condensation of antipyrine and formaldehyde. The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). bloomtechz.com
In a typical modern protocol, antipyrine is dissolved in an acidic solution, and formaldehyde (often as a 37% aqueous solution) is added. The mixture is then heated to facilitate the condensation reaction. Key parameters that are optimized in modern techniques include reaction temperature and time to maximize yield and purity. Research indicates that reaction temperatures between 80–100°C for a duration of 6–8 hours can result in yields ranging from 70–85%.
Industrial-scale production often utilizes batch reactors. For instance, a 500-L stainless steel reactor can be charged with 200 kg of antipyrine, 50 L of sulfuric acid, and 100 L of 37% formaldehyde. After reacting for 8 hours at 95°C, the crude product is filtered and purified by recrystallization from ethanol (B145695), achieving a yield of around 90%. Purification of the final product is critical, with recrystallization from solvents like ethanol or chloroform (B151607) being a common method to achieve purity levels greater than 95%.
Table 1: Comparison of Laboratory and Industrial Scale Synthesis Parameters
| Parameter | Modern Laboratory-Scale | Industrial Batch Protocol |
| Starting Material | Antipyrine | 200 kg Antipyrine |
| Reagents | Formaldehyde, H₂SO₄/HCl | 100 L Formaldehyde (37%), 50 L H₂SO₄ |
| Temperature | 80–100°C | 95°C |
| Reaction Time | 6–8 hours | 8 hours |
| Typical Yield | 70–85% | ~90% (180 kg) |
| Purification | Recrystallization | Recrystallization |
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthesis methods for this compound. jocpr.comrsc.orgnih.gov These approaches aim to reduce or eliminate the use of hazardous solvents and decrease energy consumption.
Solvent-free synthesis represents a significant advancement in producing this compound sustainably. jocpr.comresearchgate.netmdpi.com This approach often involves the physical grinding of reactants or conducting the reaction in the absence of a traditional solvent, which can reduce waste and environmental impact. jocpr.com For this compound, solvent-free methods are frequently coupled with microwave assistance to accelerate the reaction. One such method involves mixing antipyrine and paraformaldehyde with sulfuric acid and proceeding with microwave irradiation, completely eliminating the need for a solvent during the reaction phase.
Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, known for dramatically reducing reaction times and often improving yields. mdpi.commdpi.comrsc.orgnih.govmilestonesrl.com For the synthesis of this compound, microwave protocols offer a significant improvement over conventional heating methods.
In a representative microwave-assisted procedure, antipyrine and paraformaldehyde are mixed with a catalytic amount of sulfuric acid. The mixture is then subjected to microwave irradiation. A reported protocol specifies irradiating the mixture at 300 W for 15 minutes, which results in a 90% yield. This represents a time reduction of approximately 75% compared to conventional heating methods that can take several hours. This efficiency is a hallmark of microwave chemistry, which facilitates rapid and homogeneous heating of the reaction mixture. nih.govmilestonesrl.com
Table 2: Microwave-Assisted vs. Conventional Synthesis of this compound
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | Oil bath / Heating mantle | Microwave Irradiation |
| Reaction Time | 6–8 hours | 15 minutes |
| Power/Temperature | 80–100°C | 300 W |
| Yield | 70–85% | 90% |
| Solvent | Often used | Can be solvent-free |
Environmentally Benign Synthesis Approaches
Chemical Reactivity and Derivatization of this compound
The chemical structure of this compound allows it to undergo various reactions, including oxidation, reduction, and substitution. The process of converting a chemical compound into a derivative is known as derivatization. iaea.org This allows for the modification of its properties for specific applications.
This compound can be oxidized under specific conditions to yield corresponding oxidized derivatives. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. The oxidation can lead to the formation of new compounds with altered chemical and physical properties.
The reactivity of this compound towards oxidation is also the basis for some of its analytical applications. For example, it has demonstrated the ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, which indicates strong antioxidant potential. This activity stems from the molecule's ability to donate electrons, thereby neutralizing reactive oxygen species. Furthermore, in the field of catalysis, it has been noted that hydrogen peroxide generated during the aerobic oxidation of alcohols by gold catalysts can be trapped and activated by titanium complexes, a process that can be monitored using reagents like this compound. mdpi.com This highlights the role of this compound's reactivity in broader chemical systems.
Coordination Chemistry of Diantipyrylmethane
Mechanism of Metal Complex Formation by Diantipyrylmethane
Chelation Principles and Metal Ion Interactions
The formation of complexes between this compound and metal ions is governed by the principles of chelation. When a metal-containing compound dissolves in a solution like water, the metal exists as a positively charged ion that attracts and surrounds itself with negatively charged ions or polar molecules from the solution. beloit.edu These surrounding molecules occupy what are known as the reactive or coordination sites of the metal ion. beloit.edu
Chelating agents, like this compound, are molecules that can form stable complexes with metal ions by binding to these reactive sites, effectively blocking them from other reactions. beloit.eduresearchgate.net The effectiveness of a chelating agent is determined by the stability of the bonds it forms with the metal ion. beloit.edu The affinity between the chelating agent and the metal ion is a critical factor, along with the solubility of both the agent and the resulting metal chelate. nih.gov
The process of chelation involves the formation of a stable, ring-like structure, which is often more stable than complexes formed with monodentate ligands (ligands that bind at only one site). This increased stability is known as the chelate effect.
Coordination Sites and Ligand Behavior
This compound's structure, featuring two antipyrine (B355649) groups linked by a methane (B114726) bridge, allows it to act as a strong chelating agent. It is a bidentate ligand, meaning it can form two bonds to a central metal atom. fiveable.me The two carbonyl oxygen atoms of the pyrazolone (B3327878) rings are the primary coordination sites, donating lone pairs of electrons to the metal ion to form coordinate covalent bonds. chemhume.co.uksavemyexams.com
In the presence of certain anions like iodide (I⁻) or thiocyanate (B1210189) (SCN⁻), this compound can form ion-association complexes. In these cases, a complex cation is formed between the metal ion and this compound, which then associates with the anion. bloomtechz.com This can enhance the extraction of the metal complex into an organic solvent. bloomtechz.com
Thermodynamic and Kinetic Stability of Complexes
The stability of metal complexes can be described in two ways: thermodynamic stability and kinetic stability. gcnayanangal.comslideshare.net
Thermodynamic stability refers to the extent to which a complex will form and remain in a solution at equilibrium. gcnayanangal.com It is related to the change in Gibbs free energy (ΔG) for the complex formation reaction. youtube.com A more negative ΔG value indicates a more stable complex. youtube.com The stability of a complex is also quantified by its stability constant (K), which is the equilibrium constant for the formation reaction. gcnayanangal.comyoutube.com A larger stability constant signifies a higher concentration of the complex at equilibrium and thus greater thermodynamic stability. gcnayanangal.com Factors influencing thermodynamic stability include the size and charge of the metal ion and the basicity of the ligand. gcnayanangal.comslideshare.net Generally, smaller, more highly charged metal ions form more stable complexes. gcnayanangal.com
Kinetic stability , on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. gcnayanangal.comslideshare.net Complexes that react slowly are termed inert , while those that react quickly are called labile . gcnayanangal.com Kinetic stability is related to the activation energy of the substitution reaction. youtube.comtumkuruniversity.ac.in It is important to note that thermodynamic stability and kinetic stability are not directly related. slideshare.net A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. slideshare.net For instance, the complex [Co(NH₃)₆]³⁺ is thermodynamically unstable in acidic solution but is kinetically inert, meaning it decomposes very slowly. slideshare.net
The rate of chelation reactions can vary. Reactions with divalent metal ions are often almost instantaneous, while those with tripositive ions can be slower. beloit.edu
Complexation with Transition Metals
Transition metals are elements that have partially filled d orbitals, which allows them to form a wide variety of complex ions with different oxidation states, colors, and geometries. chemhume.co.uk A complex ion consists of a central metal ion surrounded by ligands, which are molecules or ions that donate a pair of electrons to form a coordinate covalent bond with the metal ion. chemhume.co.uksavemyexams.com this compound is a versatile ligand that forms stable complexes with numerous transition metals, including titanium, iron, molybdenum, and platinum group metals. bloomtechz.com
Titanium (Ti) Complexation Studies
This compound is a widely used and highly sensitive reagent for the spectrophotometric determination of titanium. ijiset.comiteh.ai It reacts with titanium(IV) in acidic solutions to form a stable, colored complex. bloomtechz.com This reaction is the basis for standardized methods of titanium analysis in various materials, including steel, alloys, and ores.
To achieve accurate results, a significant excess of this compound is often required due to the equilibrium nature of the complex formation. The presence of interfering ions, such as Fe³⁺, can be managed by using masking agents like ascorbic acid, which reduces the interfering ion to a non-reactive state.
The complex formed between titanium(IV) and this compound in a hydrochloric acid (HCl) medium is yellow. bloomtechz.com This colored complex exhibits strong absorbance in the ultraviolet-visible region of the electromagnetic spectrum, which allows for its quantitative determination using spectrophotometry.
The key spectrophotometric properties are summarized in the table below:
| Property | Value | Conditions |
| Maximum Absorbance (λmax) | 385–400 nm | In HCl medium. bloomtechz.come3s-conferences.org |
| Molar Absorptivity (ε) | ~15,000 L·mol⁻¹·cm⁻¹ | In 0.5–4.0 M HCl. bloomtechz.com |
| Optimal Acidity | 0.5–4.0 M HCl | For stable complex formation. bloomtechz.com |
| Color Stability | The complex is stable for an extended period, allowing for accurate measurements. | The complex forms instantly and remains stable for at least 2 hours. wecmelive.com |
The high molar absorptivity of the complex indicates a high sensitivity for titanium determination. bloomtechz.com The position of the maximum absorbance can be influenced by the specific acid medium and its concentration. For example, in a 1.2 mol/L HCl medium, the maximum absorption wavelength is observed between 385 and 400 nm. e3s-conferences.org The absorbance is typically measured around 390 nm for quantification.
Role of Interfering Ions and Masking Agents in Titanium Analysis
The spectrophotometric determination of titanium (Ti) using this compound (DAM) can be affected by the presence of various interfering ions. These ions can react with DAM to form their own colored complexes, leading to inaccurate measurements of titanium concentration. To counteract this, masking agents are employed to selectively bind with the interfering ions, preventing their reaction with DAM and ensuring that the measured absorbance is solely due to the titanium-DAM complex.
Common interfering ions in titanium analysis include iron(III) (Fe³⁺), vanadium(IV) (V⁴⁺), copper(II) (Cu²⁺), molybdenum(VI) (Mo⁶⁺), and niobium(V) (Nb⁵⁺). wecmelive.comijiset.com The presence of Fe³⁺ is a significant issue as it also forms a colored complex with DAM. To mitigate this interference, ascorbic acid is widely used as a masking agent. researchgate.net Ascorbic acid effectively reduces Fe³⁺ to Fe²⁺, which does not form a complex with DAM under the analytical conditions used for titanium determination. theseus.fi
Other masking agents are utilized to eliminate the interference from other metal ions. For instance, thiourea (B124793) can be used to mask Cu²⁺, while orthophosphate ions are effective in masking Mo⁶⁺ and Nb⁵⁺. wecmelive.comijiset.com In some cases, large amounts of Fe³⁺ can be masked by orthophosphoric acid, although this may slightly reduce the color intensity of the titanium complex. wecmelive.com The selection of an appropriate masking agent is crucial for the accurate and selective determination of titanium in various samples, including steel, alloys, and environmental materials. tajhizkala.ir
Below is a table summarizing common interfering ions in the titanium-diantipyrylmethane system and the masking agents used to mitigate their effects.
| Interfering Ion | Chemical Formula | Masking Agent |
| Iron(III) | Fe³⁺ | Ascorbic Acid, Orthophosphoric Acid wecmelive.comresearchgate.net |
| Vanadium(IV) | V⁴⁺ | Ascorbic Acid wecmelive.com |
| Copper(II) | Cu²⁺ | Thiourea wecmelive.comijiset.com |
| Molybdenum(VI) | Mo⁶⁺ | Orthophosphate Ion wecmelive.comijiset.com |
| Niobium(V) | Nb⁵⁺ | Orthophosphate Ion wecmelive.com |
Gold (Au) Complexation Studies
This compound (DAM) and its derivatives are effective reagents for the complexation and subsequent determination of gold (Au). bloomtechz.com Gold(III) ions form stable complexes with DAM, a property that is utilized in various analytical techniques, including spectrophotometry and extraction photometry. bloomtechz.com The formation of these complexes allows for the separation and quantification of gold from various matrices. mdpi.comdoi.org
The interaction between gold and DAM involves the formation of a complex that can be extracted into an organic solvent, thereby concentrating the gold and removing it from the aqueous phase. This extraction process is a key step in many analytical methods for gold determination. Research has shown that dithiopyrilmethane (DTM), a sulfur-containing analog of DAM, also forms a stable, sparingly soluble complex with gold, which is advantageous in flotation processes for gold-bearing ores. mdpi.comdoi.org The use of DTM as an additional reagent in the flotation of gold-arsenic ore has been shown to significantly increase the quality and recovery of the gold concentrate. mdpi.com
The complexation of gold with DAM and its analogs is a subject of ongoing research, with studies focusing on optimizing the conditions for complex formation and extraction to enhance the selectivity and sensitivity of analytical methods. doi.org
Iron (Fe) Complexation Studies
This compound (DAM) is a well-established reagent for the complexation and spectrophotometric determination of iron (Fe), particularly iron(III). bloomtechz.com The reaction between Fe(III) and DAM results in the formation of a colored complex, which allows for its quantitative analysis. This property has made DAM a valuable tool in various analytical applications for determining iron content.
The complexation of iron with DAM is influenced by the pH of the solution and the presence of other ions. jomardpublishing.comdntb.gov.ua The formation of the iron-DAM complex is often carried out in acidic conditions. However, the presence of other metal ions that can also form complexes with DAM can interfere with the analysis. To address this, masking agents are often employed to selectively bind with interfering ions. researchgate.net
The study of iron complexation with DAM and its derivatives is an active area of research. For example, the complexation of iron(III) with derivatives of DAM in the presence of other ligands has been investigated to develop more sensitive and selective analytical methods. jomardpublishing.com These studies often involve spectrophotometric and other analytical techniques to characterize the formed complexes and to optimize the conditions for iron determination.
Other Transition Metal Complexation
This compound (DAM) and its analogs are versatile ligands that form complexes with a wide range of transition metals. bloomtechz.comresearchgate.netrsc.organr.fr This broad reactivity has led to their use in the analytical determination of numerous metals, including molybdenum, iridium, platinum, and rhenium. bloomtechz.com The formation of these complexes is the basis for various analytical techniques, such as spectrophotometry, extraction photometry, and gravimetric analysis. bloomtechz.com
The coordination chemistry of DAM with transition metals is diverse. For instance, in acidic solutions, DAM can form complex cations that then associate with anionic complexes of metals, such as those formed with thiocyanate, to create extractable species. doi.org The specific conditions for complex formation, such as pH and the presence of other ligands, can be tailored to achieve selectivity for a particular metal ion. aak.gov.az
Research into the complexation of DAM with transition metals continues to explore new applications and to improve existing analytical methods. This includes the synthesis of new DAM derivatives with enhanced selectivity and sensitivity for specific metals, as well as the study of the structure and properties of the resulting metal complexes. researchgate.netosu.ru
The following table provides a summary of some transition metals that form complexes with this compound.
| Metal | Chemical Symbol |
| Molybdenum | Mo bloomtechz.com |
| Iridium | Ir bloomtechz.com |
| Platinum | Pt bloomtechz.com |
| Rhenium | Re bloomtechz.com |
| Copper | Cu jomardpublishing.com |
| Zirconium | Zr iaea.org |
| Hafnium | Hf iaea.org |
| Scandium | Sc iaea.org |
Complexation with Lanthanides and Actinides
The complexation chemistry of this compound (DAM) extends to the f-block elements, namely the lanthanides and actinides. These interactions are of significant interest for the separation and analysis of these elements, particularly in the context of nuclear waste management and reprocessing. barc.gov.in
Neodymium (Nd) Complexation
This compound (DAM) is known to form complexes with neodymium (Nd), a member of the lanthanide series. bloomtechz.com The formation of these complexes has been utilized in analytical methods for the determination of neodymium. uct.ac.za The coordination of DAM to the Nd³⁺ ion typically occurs through the carbonyl oxygen atoms of the antipyrine moieties. researchgate.net
The study of Nd-DAM complexes is part of a broader investigation into the coordination chemistry of lanthanides with various ligands. rsc.org This research is important for developing efficient separation processes for lanthanides, which often coexist in mineral deposits and have similar chemical properties. The complexation behavior of DAM with neodymium and other lanthanides is influenced by factors such as the solvent system and the presence of other coordinating anions.
Uranium (U) Complexation
This compound (DAM) forms complexes with uranium (U), particularly in its hexavalent state (U(VI)). bloomtechz.com This complexation is the basis for analytical methods aimed at the determination of uranium. researchgate.net The interaction involves the coordination of the DAM ligand to the uranyl ion (UO₂²⁺).
The complexation of uranium with DAM can be utilized in extraction and spectrophotometric methods. aak.gov.az For instance, the uranium-DAM complex can be extracted into an organic solvent, allowing for its separation from other elements. The conditions for this extraction, such as the acidity of the aqueous phase and the concentration of DAM, are critical for achieving high efficiency.
Research in this area also explores the use of DAM and its derivatives in the development of new materials and methods for uranium preconcentration and analysis. This is particularly relevant for environmental monitoring and in the nuclear industry. researchgate.net
Rare Earth Metal Affinity Prediction
The separation of individual rare earth elements (REEs) presents a significant chemical challenge due to their remarkably similar chemical properties and ionic radii. nih.govrareearths.com These elements, primarily the lanthanide series, typically exist as trivalent cations (Ln³⁺) in solution, and the subtle decrease in ionic radius across the series—known as the lanthanide contraction—is the primary physical difference exploited for their separation. nih.govfrontiersin.org this compound has been identified as an effective organic ligand for the solvent extraction of REEs, a process that hinges on the ligand's selective affinity for different metal ions. osti.gov
Predicting the affinity of this compound for specific rare earth metals is crucial for designing efficient separation processes. This prediction relies on understanding the factors that govern the stability of the formed coordination complexes. The interaction between the lanthanide ion and the ligand is primarily electrostatic. frontiersin.org Key factors influencing the binding affinity include:
Ionic Radius and Charge Density: The stability of the complex is often correlated with the charge density of the metal cation. As the ionic radius decreases across the lanthanide series (from Lanthanum to Lutetium), the charge density increases, which generally leads to the formation of more stable complexes with a given ligand.
Ligand Characteristics: this compound acts as a chelating agent through its two carbonyl oxygen atoms. The stereochemistry and electronic properties of the ligand dictate how effectively it can bind to a metal ion of a specific size.
Coordination Environment: In the presence of certain anions, such as perchlorate (B79767) (ClO₄⁻), this compound forms extractable neutral complexes with rare earth metals, typically with a stoichiometry of Ln(DAM)₃₃. osti.gov
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting these affinities. mdpi.com DFT calculations can model the ligand-metal interactions, calculate binding energies, and analyze the orbital hybridization between the metal and the ligand. Such models can predict stability constants for different lanthanide complexes, offering a theoretical basis for their separability. For example, computational approaches can explain why a ligand might show higher stability with La³⁺ compared to Ce³⁺ based on favorable charge density matching.
| Element | Symbol | Ionic Radius (pm) for CN=8 |
| Lanthanum | La | 116 |
| Cerium | Ce | 114 |
| Praseodymium | Pr | 112.6 |
| Neodymium | Nd | 110.9 |
| Samarium | Sm | 107.9 |
| Europium | Eu | 106.6 |
| Gadolinium | Gd | 105.3 |
| Terbium | Tb | 104 |
| Dysprosium | Dy | 102.7 |
| Holmium | Ho | 101.5 |
| Erbium | Er | 100.4 |
| Thulium | Tm | 99.4 |
| Ytterbium | Yb | 98.5 |
| Lutetium | Lu | 97.7 |
This table presents the ionic radii for trivalent rare earth metals with a coordination number (CN) of 8, illustrating the gradual decrease in size across the series.
Supramolecular Coordination Assemblies Involving this compound
Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. cas.cn A key strategy within this field is coordination-driven self-assembly, which utilizes the highly directional and predictable nature of metal-ligand bonds to construct large, well-defined two- and three-dimensional structures. rsc.orgnih.gov The energy of these metal-ligand bonds is intermediate between strong covalent bonds and weaker interactions like hydrogen bonding, providing both stability and potential reversibility to the assembly process. nih.gov
This compound is an excellent building block for supramolecular coordination assemblies due to its structure. It functions as a ditopic ligand, meaning it has two separate chelating sites (the two pyrazolone rings with their carbonyl groups). pku.edu.cn This allows it to act as a bridge or linker between two different metal centers, leading to the formation of extended polymeric chains or complex networks. pku.edu.cn
The architecture of the resulting supramolecular assembly is highly dependent on the coordination geometry of the metal ion and the stoichiometry of the components. pku.edu.cn
Linear Assemblies: When this compound interacts with metal ions that can be linked in a linear fashion, it can form long, chain-like coordination polymers. pku.edu.cn In these structures, the this compound molecules act as spacers connecting the metal centers. The length and stability of these chains can often be controlled by adjusting the concentration and the metal-to-ligand ratio. pku.edu.cn
Branched and Cross-Linked Assemblies: F-block metals, such as the rare earth elements, are characterized by high and variable coordination numbers. This allows a single lanthanide ion to coordinate with multiple this compound molecules simultaneously. pku.edu.cn This capability enables the metal ion to act as a branching point or a cross-linker, connecting multiple polymer chains. pku.edu.cn This can lead to the formation of complex, three-dimensional networks or hydrogels. For example, the formation of [Ln(DAM)₃]³⁺ complexes with rare earth elements demonstrates that a single metal center can accommodate three of these bulky ligands, highlighting the potential for creating intricate, multi-component assemblies. osti.gov The interaction of this compound with other metals, such as germanium in the presence of tartrate, has also been shown to produce complex binuclear fragments that can assemble into polymeric chains. researchgate.net
The self-assembly process is dynamic, and the final structure represents a thermodynamic minimum. By carefully selecting the metal ion, counter-ions, and reaction conditions, it is possible to guide the self-assembly of this compound into a variety of supramolecular architectures with distinct properties and potential applications in areas like materials science and catalysis.
| Assembly Type | Driving Interaction | Role of this compound | Influencing Factors |
| Linear Polymer | Coordination of metal ions with two ligand sites. | Acts as a ditopic linker or spacer. | Metal-to-ligand ratio, concentration, metal coordination geometry. pku.edu.cn |
| Branched Network | High coordination number of metal ion (e.g., f-block elements) allowing bonding to >2 ligands. | Ligand connecting to a central metal ion that serves as a branching point. | Metal ion identity (e.g., lanthanides), solvent, presence of specific counter-ions. pku.edu.cn |
| Discrete Clusters | Formation of stable, finite multi-nuclear complexes. | Ligand bridging a small number of metal centers (e.g., binuclear complexes). | Stoichiometry, presence of other bridging or capping ligands. researchgate.net |
Analytical Applications of Diantipyrylmethane
Spectrophotometric Determination Methodologies
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. By measuring the intensity of light as it passes through a sample solution, the concentration of the analyte can be determined. Diantipyrylmethane is employed as a reagent that reacts with specific ions to form a colored complex, the absorbance of which is then measured at a specific wavelength. dojindo.com
Principles of Spectrophotometry with this compound
The use of this compound in spectrophotometry is predicated on its molecular structure, which facilitates the formation of intensely colored coordination complexes with certain metal ions in acidic solutions. ijacskros.com When this compound reacts with a target analyte, the resulting complex exhibits a characteristic absorption maximum at a specific wavelength in the visible or ultraviolet spectrum. ucdavis.edu
The intensity of the color produced is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This principle allows for the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The high sensitivity and selectivity of this compound for certain elements make it a valuable reagent in trace metal analysis. rsc.org
Determination of Titanium
This compound is a well-established and highly sensitive reagent for the spectrophotometric determination of titanium. orientjchem.orgresearchgate.net In an acidic medium, titanium (IV) ions react with this compound to form a stable, yellow-colored ternary complex. ucdavis.edu This reaction is highly selective, allowing for the determination of titanium even in the presence of other metals, making it suitable for analysis in various matrices such as iron and steel, aluminum alloys, and ores. orientjchem.orgresearchgate.net
The absorption spectrum of the titanium-Diantipyrylmethane complex shows a maximum absorbance typically in the range of 380 to 400 nm. ucdavis.edu
The formation of the titanium-Diantipyrylmethane complex and the sensitivity of the analysis are influenced by several factors, including the acidity of the solution and the concentration of the reagents. For instance, in the analysis of aluminum alloys, the color reaction is carried out in a medium of 1.2 mol/L HCl and 1.8 mol/L H₂SO₄. researchgate.net Ascorbic acid is often added to the solution to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), thereby preventing interference from iron.
The concentration of this compound itself is a critical parameter. Studies have shown that an excess of the reagent is necessary to ensure the complete formation of the titanium complex. The optimal concentration is typically determined experimentally by varying the amount of this compound solution and measuring the resulting absorbance until a plateau is reached, indicating that further addition of the reagent does not increase the color intensity.
| Parameter | Optimal Condition | Matrix |
| Wavelength (λmax) | 380-400 nm | General |
| Acidity | 1.2 mol/L HCl & 1.8 mol/L H₂SO₄ | Aluminum Alloy |
| Reducing Agent | Ascorbic Acid | Samples containing Iron |
This table presents optimized parameters for the spectrophotometric determination of titanium using this compound.
The spectrophotometric method using this compound for titanium determination is characterized by its high sensitivity and low detection limits, making it suitable for trace analysis. The molar absorptivity of the titanium-Diantipyrylmethane complex is a measure of its ability to absorb light at a specific wavelength and is an indicator of the method's sensitivity.
Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, is typically obeyed over a specific concentration range. For the determination of titanium in aluminum alloy, Beer's law is followed in the range of 0.40-10.0 μg/mL. researchgate.net In the analysis of Ni-Ti-Nb shape memory alloys, the linear range extends from 0 to 9.0 mg/L of titanium. The relative standard deviation for this method is typically below 0.3%, indicating good precision.
| Matrix | Linear Range | Molar Absorptivity (ε) | Relative Standard Deviation (RSD) |
| Aluminum Alloy | 0.40-10.0 μg/mL | Not Specified | 2.5%-5.0% |
| Ni-Ti-Nb Shape Memory Alloy | 0-9.0 mg/L | Not Specified | < 0.3% |
This table summarizes the detection limits and sensitivity for the spectrophotometric determination of titanium with this compound in different materials.
Determination of Phosphorus
While spectrophotometric methods are widely used for the determination of phosphorus, particularly in the form of phosphate, the specific use of this compound as the primary chromogenic reagent is not extensively documented in readily available scientific literature. Standard methods for phosphorus determination often involve the formation of a phosphomolybdate complex, which is then reduced to form a intensely colored molybdenum blue complex. Reagents such as ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid are commonly employed in this process.
Although this compound is a versatile reagent for metal analysis, its application in forming a distinct, quantifiable colored complex with phosphorus-containing species under standard spectrophotometric conditions does not appear to be a common or established analytical methodology. Further research may be required to explore the potential of this compound or its derivatives for this purpose.
Determination of Mercury
Similar to phosphorus, the direct use of this compound for the spectrophotometric determination of mercury is not a widely reported method. Spectrophotometric analysis of mercury often relies on the formation of complexes with other specific organic reagents or through the formation of ternary complexes. orientjchem.orgukm.my These methods typically involve the reaction of mercury (II) ions with a chromogenic agent to produce a colored species that can be measured.
While this compound is known to form complexes with a variety of metal ions, its reaction with mercury to produce a complex suitable for direct spectrophotometric quantification has not been a focus of the reviewed analytical literature. Therefore, established protocols for mercury determination generally utilize alternative reagents that offer high sensitivity and selectivity for mercury ions.
Determination of Other Metal Ions (Ir, Mo, Re, Pt, Bi)
This compound is a versatile reagent employed in the spectrophotometric determination of a variety of metal ions beyond titanium. chemicalbook.com Its utility often involves the formation of ternary complexes or ion-association complexes, which can be extracted into an organic solvent to enhance sensitivity and selectivity.
Iridium (Ir), Rhenium (Re), and Platinum (Pt): While this compound is cited as a reagent for the determination of platinum group metals such as iridium, platinum, and rhenium, specific, well-documented spectrophotometric procedures are less common compared to other metals. chemicalbook.comdojindo.com The analysis of these elements often involves forming complex anions, which can then associate with the large this compound cation for extraction and subsequent measurement. For instance, iridium can be determined spectrophotometrically after forming a stannous-chloro complex, which is then extracted. sigmaaldrich.com However, detailed methods specifying this compound for this purpose are not widely available in the reviewed literature. Analysis of platinum group metals is often challenging and may require pre-concentration steps. core.ac.uk
Molybdenum (Mo): The determination of molybdenum is frequently accomplished using the thiocyanate (B1210189) method, where Mo(VI) is reduced to Mo(V) and complexed with thiocyanate ions (SCN⁻). researchgate.netresearchgate.net This forms the basis of a sensitive spectrophotometric method applicable to materials like steel. researchgate.net In this method, a reducing agent such as stannous chloride or a combination of ascorbic acid and titanium(III) is used to reduce molybdenum to the +5 oxidation state. researchgate.net The resulting orange-red molybdenum(V)-thiocyanate complex can be extracted into an organic solvent for measurement. This compound can be used in this context to form an ion-association ternary complex, [(RH)⁺][MoO(SCN)₄]⁻, which is extractable into solvents like chloroform (B151607), enhancing the stability and sensitivity of the determination. The absorbance is typically measured around 470 nm. imoa.info
Bismuth (Bi): Bismuth can be determined spectrophotometrically through the formation of its vibrant yellow-orange tetraiodobismuthate(III) ([BiI₄]⁻) anionic complex in an acidic medium. google.com This anionic complex can then form an ion-pair with a large organic cation, such as the protonated this compound cation, allowing for its extraction into an organic solvent like chloroform or a mixture of acetone (B3395972) and chloroform. nih.gov This extraction step serves to concentrate the analyte and remove it from interfering aqueous matrix components. The absorbance of the extracted complex is measured in the visible region to quantify the bismuth concentration.
| Metal Ion | Common Method Principle | Typical Wavelength (λmax) | Key Reagents |
| Mo(VI) | Formation of Mo(V)-Thiocyanate complex | ~470 nm | Thiocyanate (SCN⁻), Reducing Agent (e.g., SnCl₂) |
| Bi(III) | Formation of Tetraiodobismuthate ([BiI₄]⁻) complex | ~490-500 nm | Potassium Iodide (KI), Sulfuric Acid |
Interference Studies in Spectrophotometric Methods
The selectivity of spectrophotometric methods using this compound is a critical aspect of their application. An interference is considered significant if it causes an error of more than a few percent in the analytical recovery. biosynth.com The presence of other ions in the sample matrix can either positively or negatively affect the absorbance reading of the analyte's complex.
Common Interfering Ions:
Iron (Fe(III)): Iron is one of the most common and significant interferences in methods using this compound, as it forms a colored complex with the reagent itself. dojindo.comtubitak.gov.tr In the analysis of materials with high iron content, such as steel, the separation of iron is often a necessary preliminary step. researchgate.net
Titanium (Ti(IV)): Given that this compound is a highly sensitive reagent for titanium, the presence of titanium can interfere with the determination of other metals, and vice-versa. tubitak.gov.tr
Vanadium (V) and Tungsten (W): In the analysis of molybdenum in steel using the thiocyanate method, high ratios of vanadium or tungsten to molybdenum can cause interference. researchgate.net
Other Metal Ions: Metals that form stable complexes under the same analytical conditions can potentially interfere. This includes ions that may form colored precipitates or soluble complexes with this compound or other reagents in the system. tubitak.gov.tr
Management of Interferences: To mitigate the effects of interfering ions, several strategies are employed:
pH Control: The formation of many metal-diantipyrylmethane complexes is highly dependent on the pH of the solution. Adjusting the acidity can often prevent the formation of interfering complexes while allowing the complex of the target analyte to form.
Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent. tubitak.gov.tr
Ascorbic Acid: Commonly used to reduce Fe(III) to Fe(II), which often does not interfere or forms a less intensely colored complex. It is also used to prevent the atmospheric oxidation of iodide in the determination of bismuth. nih.gov
EDTA (Ethylenediaminetetraacetic acid): Na₂EDTA can be an effective masking agent for several ions, including Fe(III), in the determination of molybdenum. imoa.info
Fluoride Ions: Can be used to mask iron and aluminum.
Prior Separation: In complex matrices like alloys, a separation step may be necessary. For instance, in the analysis of trace titanium in steel, a bulk of the interfering iron (Fe(III)) can be removed beforehand by precipitation or extraction with a reagent like cupral. researchgate.net
| Interfering Ion | Analyte | Masking/Management Strategy |
| Fe(III) | Ti(IV), Al(III) | Reduction with Ascorbic Acid; Separation with Cupral; Masking with EDTA researchgate.netimoa.infotubitak.gov.tr |
| Ti(IV) | Al(III) | Use of appropriate masking agents tubitak.gov.tr |
| V, W | Mo(VI) | Controlling the V/Mo and W/Mo ratio researchgate.net |
Extraction Photometry Applications
Extraction photometry, also known as extractive spectrophotometry, is a powerful technique that combines solvent extraction with spectrophotometric measurement. This approach is widely used with this compound to enhance the sensitivity and selectivity of metal ion determinations. chemicalbook.com
The underlying principle involves the formation of a specific type of complex known as an "ion-association complex" or "ion pair." The process typically follows these steps:
Formation of a Complex Anion: The target metal ion is first reacted with suitable ligands in an aqueous solution to form a large, stable anionic complex. Common examples include the formation of the tetraiodobismuthate(III) anion, [BiI₄]⁻, or the thiocyanate complexes of molybdenum(V), [MoO(SCN)₄]⁻. nih.gov
Formation of the this compound Cation: In an acidic medium, the this compound molecule (represented as R) is protonated to form a large organic cation (RH⁺).
Ion-Pair Formation and Extraction: The large organic cation (RH⁺) and the large inorganic anionic complex (e.g., [BiI₄]⁻) associate to form a neutral, bulky ion-pair (e.g., [RH⁺][BiI₄]⁻). This ion-pair is hydrophobic and can be efficiently extracted from the aqueous phase into an immiscible organic solvent such as chloroform, benzene, or methyl isobutyl ketone (MIBK). dojindo.comnih.gov
Photometric Measurement: The organic phase, now containing the colored complex, is physically separated from the aqueous phase. Its absorbance is then measured at the wavelength of maximum absorption (λmax) using a spectrophotometer.
This technique offers several key advantages:
Increased Sensitivity: The analyte is concentrated from a larger volume of the aqueous phase into a smaller volume of the organic solvent, thereby increasing its concentration and the resulting absorbance signal.
Enhanced Selectivity: The extraction process isolates the target analyte from many water-soluble interfering species that remain in the aqueous phase, significantly improving the method's selectivity.
Improved Stability: The metal complex is often more stable in the organic solvent environment compared to the aqueous solution.
This compound is particularly effective in this role due to its ability to form a stable, bulky cation that facilitates the extraction of large complex anions of numerous metals. dojindo.com
Use as a Chromogenic Agent
This compound is widely recognized as a chromogenic agent, a substance that reacts with an analyte to produce a colored compound, which can then be measured quantitatively by spectrophotometry. chemicalbook.comchemimpex.com This is one of its primary functions in analytical chemistry.
The mechanism involves the this compound molecule acting as a ligand, donating electrons to a metal ion to form a coordination complex. This interaction alters the electronic structure of the molecule, causing the complex to absorb light in the visible region of the electromagnetic spectrum, thus appearing colored.
The most prominent example of this compound's chromogenic activity is its reaction with titanium(IV) in an acidic solution (e.g., 0.5-4.0 M HCl). This reaction produces a distinct yellow-colored complex, which exhibits a strong absorbance maximum around 385-390 nm. dojindo.com The intensity of this yellow color is directly proportional to the concentration of titanium in the sample, forming the basis for its quantitative determination.
Similarly, this compound can form a brown, water-soluble complex with iron(III) in weakly acidic solutions, with a maximum absorbance at approximately 450 nm. dojindo.com While this reaction can be a source of interference in the determination of other metals, it can also be used for the direct colorimetric detection of iron.
The effectiveness of this compound as a chromogenic agent is due to its ability to form stable and intensely colored complexes with specific metal ions, leading to methods with high sensitivity and specificity. chemimpex.com
Application in Quality Control and Method Validation
The development and validation of an analytical method using this compound are crucial steps to ensure that the results are reliable, accurate, and fit for their intended purpose, such as for quality control in manufacturing. upm-inc.com The validation process is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). emerypharma.com
Method Development: This phase involves investigating and optimizing the experimental conditions to achieve the desired performance. For a this compound spectrophotometric method, this includes:
Optimizing the pH or acidity of the reaction medium.
Determining the necessary concentration of this compound and any other reagents (e.g., thiocyanate, iodide, reducing agents).
Selecting the appropriate solvent for extraction (if applicable).
Investigating the time required for color development and the stability of the colored complex.
Identifying the wavelength of maximum absorbance (λmax).
Method Validation: Once the method is developed, it must be validated by evaluating a set of key performance parameters: upm-inc.comemerypharma.com
| Validation Parameter | Description |
| Accuracy | The closeness of the test results to the true value. It is often assessed by recovery studies on samples spiked with a known amount of the analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A linear regression analysis is performed, and the correlation coefficient (r) is determined. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, reagent concentration), providing an indication of its reliability during normal usage. |
For a this compound method used to determine titanium in an alloy, validation would involve preparing standard solutions and spiked alloy samples to test these parameters and document that the method consistently produces accurate and precise results. researchgate.net
This compound plays a significant role in the quality control (QC) of metallurgical and other industrial products where the concentration of specific metal ions is a critical quality attribute. chemimpex.com Its application in rapid, reliable, and cost-effective spectrophotometric methods makes it a valuable tool in QC laboratories. chemicalbook.com
A primary application is the determination of titanium content in various alloys, including aluminum alloys, nickel-titanium-niobium shape memory alloys, and different types of iron and steel. chemicalbook.comresearchgate.net In these applications, the chemical composition must be precisely controlled to ensure the final product possesses the desired mechanical, thermal, and corrosion-resistance properties. A this compound-based spectrophotometric method provides a reliable way to verify that the titanium concentration is within the specified limits.
Similarly, methods for determining molybdenum in steel and iron are essential for ensuring the quality of these materials, as molybdenum content affects hardness, strength, and corrosion resistance. researchgate.net
The use of this compound in QC workflows allows manufacturers to:
Verify Raw Materials: Confirm that incoming metals and master alloys meet the required compositional specifications.
Monitor Production Processes: Analyze samples at various stages of production to ensure the process is under control.
Certify Final Products: Provide documented evidence that the finished products, such as steel beams or alloy components, meet customer and regulatory standards.
The reliability and relative simplicity of these spectrophotometric methods make them suitable for routine analysis in a busy industrial quality control environment. dojindo.com
Traceability against Pharmacopeial Standards
In the realm of pharmaceutical analysis, traceability is a fundamental concept that ensures the accuracy and reliability of measurement results. It is the property of a measurement whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. For analytical methods, this traceability is often established against pharmacopeial standards, which are provided by recognized bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP). These organizations provide official quality standards for medicines and their ingredients. drugfuture.com
While this compound is a well-established chromogenic agent for the spectrophotometric determination of various metal ions, particularly titanium, its direct inclusion as a monograph substance or as a specified reagent within the major pharmacopoeias is not documented. chemimpex.comresearchgate.net However, should an analytical procedure utilizing this compound be employed in a pharmacopeial context—for instance, in the quality control of a pharmaceutical product where trace metal analysis is required—it would be subject to rigorous validation and traceability requirements.
The traceability of an analytical method using this compound would be demonstrated by ensuring that all aspects of the measurement process are linked to appropriate reference standards. This includes the calibration of instruments (e.g., spectrophotometers, analytical balances, and volumetric glassware) and the use of certified reference materials (CRMs). The performance of the analytical method itself would need to be thoroughly validated to demonstrate its suitability for the intended purpose.
Key validation parameters for a spectrophotometric method, such as one using this compound, are outlined in pharmacopeial general chapters on analytical validation. These parameters and typical acceptance criteria are summarized in the table below.
Table 1: Typical Validation Parameters for a Spectrophotometric Method
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from excipients or other potential impurities at the analytical wavelength. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known amount of analyte added. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 3.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, reagent concentration, or temperature. |
To establish traceability for a method using this compound, a laboratory would typically use a certified reference material of the target analyte (e.g., a titanium standard solution traceable to a National Metrology Institute like NIST). The performance of the this compound reagent itself would be controlled through quality control checks, such as identity tests (e.g., IR spectroscopy) and purity assessments (e.g., titrimetric assay), with results compared against a well-characterized internal or external reference standard of this compound.
The following table illustrates hypothetical data for the qualification of a this compound reagent for use in a traceable analytical method.
Table 2: Example Quality Control Data for this compound Reagent
| Test | Method | Specification | Result |
| Identity | Infrared Spectroscopy | Conforms to the reference spectrum | Conforms |
| Assay (Perchloric acid titration) | Titrimetry | ≥ 99.0% | 99.5% |
| Melting Range | Capillary Method | 179 - 182 °C | 180 - 181 °C |
| Loss on Drying (105 °C) | Gravimetry | ≤ 3.0% | 0.5% |
| Suitability for Titanium Determination | Spectrophotometry | Conforms to test | Conforms |
Research on Biological Activities of Diantipyrylmethane
Antioxidant Activity and Mechanisms
Studies have indicated that diantipyrylmethane possesses antioxidant properties, primarily through its ability to scavenge free radicals and neutralize reactive oxygen species. This activity is crucial in mitigating oxidative stress, a detrimental process implicated in numerous pathological conditions.
Scavenging of Free Radicals (e.g., DPPH)
A key mechanism underlying the antioxidant capacity of this compound is its proficiency in scavenging stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The DPPH assay is a widely accepted method for evaluating the antioxidant potential of a compound. nih.govmdpi.com In this assay, the antioxidant molecule donates a hydrogen atom to the DPPH radical, leading to its reduction and a corresponding decrease in absorbance, which can be measured spectrophotometrically. nih.govnih.gov The ability of this compound to effectively quench DPPH radicals underscores its potential as a free-radical scavenger.
Electron Donation and Reactive Oxygen Species Neutralization
The antioxidant action of this compound also involves the donation of electrons to neutralize reactive oxygen species (ROS). nih.gov ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules generated during normal metabolic processes. nih.govsmw.ch An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, which can damage vital cellular components like DNA, lipids, and proteins. nih.gov By donating electrons, this compound can convert these harmful ROS into more stable and less reactive species, thereby mitigating oxidative damage. mdpi.com The primary mechanisms through which antioxidants like this compound exert their effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govmdpi.com
Antimicrobial Properties
Emerging research has highlighted the antimicrobial potential of this compound, particularly against certain bacterial strains.
Inhibitory Effects on Bacterial Strains (e.g., Staphylococcus aureus)
In vitro studies have demonstrated that this compound exhibits inhibitory effects against Gram-positive bacteria, including the prominent pathogen Staphylococcus aureus. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and eventual cell death. The increasing prevalence of antibiotic-resistant strains of S. aureus underscores the urgent need for novel antimicrobial agents, and compounds like this compound represent a promising avenue for further investigation. mdpi.comfrontiersin.orgfrontiersin.org
Potential for Biological Materials and Life Science Research
This compound and its derivatives are recognized as valuable organic compounds with broad applications in life science research. chemicalbook.commedchemexpress.comchemondis.com Its unique chemical structure and properties make it a candidate for the development of novel biological materials. ontosight.ai For instance, its ability to form stable complexes with metal ions is a key feature that can be exploited in various biotechnological and material science applications.
Bioinorganic and Medical Studies of this compound Complexes
Metal-Containing Pharmaceuticals and Biocompatibility
The incorporation of metal ions into pharmaceutical compounds is a strategy that has yielded some of the most effective treatments for various diseases, including cancer. researchgate.net The unique properties of metal ions, such as their ability to coordinate with ligands in specific three-dimensional arrangements, offer a versatile platform for drug design. nih.gov These metal-based drugs can be tailored to interact with specific biological targets. nih.gov However, a significant challenge in the development of metal-containing pharmaceuticals is ensuring their biocompatibility. The potential toxicity of free metal ions necessitates their encapsulation in stable complexes with organic ligands, often referred to as chelating agents. cuni.cz
Chelating agents play a crucial role in the efficacy and safety of metal-based drugs. A suitable chelating ligand must form a complex that is both thermodynamically and kinetically stable to prevent the release of toxic metal ions into the biological system. cuni.cz Furthermore, the choice of ligand can influence the drug's solubility, biodistribution, and ability to reach its target. acs.org Biocompatible chelating agents are essential to minimize adverse reactions and ensure that the therapeutic agent can perform its function without causing harm to surrounding tissues. cd-bioparticles.net
This compound, with its demonstrated strong affinity for various metal ions, presents itself as a candidate ligand for the development of new metal-containing pharmaceuticals. Its ability to form stable complexes is a key attribute for this potential application. The structure of this compound, featuring two antipyrine (B355649) moieties linked by a methane (B114726) bridge, allows for effective chelation of metal ions. While preliminary studies have suggested that this compound may possess antioxidant and antimicrobial properties, its direct application in metal-based drug formulations is a field that requires further in-depth investigation to establish its biocompatibility and therapeutic efficacy.
| Component | Role in Metal-Containing Pharmaceuticals | Key Considerations |
|---|---|---|
| Metal Ion | Active therapeutic agent, often targeting specific biological processes like cell division. | Potential toxicity, required for stable complexation. |
| Chelating Ligand (e.g., this compound) | Forms a stable, biocompatible complex with the metal ion, influencing the drug's properties. | Stability of the complex, biocompatibility, influence on solubility and biodistribution. |
| Resulting Metal Complex | The final drug entity with a specific therapeutic function. | Efficacy, selectivity for target tissues, overall safety profile. |
Chelating Agents for Medical Implants
The long-term success of medical implants, particularly those made from metals like titanium and its alloys, is highly dependent on their biocompatibility and ability to integrate with surrounding tissues, a process known as osseointegration. researchgate.netnih.gov While titanium is generally considered biocompatible due to the formation of a stable oxide layer, surface modifications are often employed to enhance its biological performance and reduce the risk of implant failure. mdpi.comfrontiersin.org
One promising strategy for surface modification involves the use of chelating agents to bind bioactive molecules to the implant surface. google.com This approach can improve the implant's interaction with the host tissue and even provide localized drug delivery. mdpi.com A patent for medical implants suggests this compound as a potential chelating agent for this purpose, highlighting its ability to bind to metal surfaces. google.com
The strong chelating ability of this compound with titanium makes it a compound of interest for modifying the surface of titanium-based medical implants. By anchoring to the titanium surface, this compound could potentially serve as a linker to attach other molecules that promote bone growth or prevent infection. The effectiveness of such a surface modification would depend on several factors, including the stability of the this compound-titanium bond under physiological conditions and the biocompatibility of the modified surface. Research in this area is still in its early stages, and further studies are needed to validate the use of this compound in this application and to assess the biological response to such modified implant surfaces.
| Material/Compound | Function in Medical Implants | Relevant Research Findings |
|---|---|---|
| Titanium/Titanium Alloys | Primary structural material for many medical implants due to its strength and general biocompatibility. | Surface properties can be modified to enhance osseointegration and reduce infection risk. mdpi.comfrontiersin.org |
| This compound | Potential chelating agent to modify the implant surface and anchor bioactive molecules. | Known to form stable complexes with titanium. Listed as a potential chelating agent for medical implants in patent literature. google.com |
| Bioactive Molecules | Drugs or signaling molecules (e.g., growth factors, antibiotics) attached to the implant surface. | Can be used for localized drug delivery to promote healing and prevent complications. mdpi.com |
Material Science and Industrial Applications Research
: Corrosion Inhibition Studies
Diantipyrylmethane (DAM) has been identified as an effective corrosion inhibitor for metals, particularly for mild steel in acidic solutions. Its performance is attributed to its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition
Research indicates that this compound functions as a mixed-type inhibitor. wikipedia.orgfishersci.ca This means it simultaneously slows down both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) without significantly altering the fundamental corrosion mechanism. wikipedia.org However, some studies suggest its inhibitory effect is predominantly on the anodic reaction. fishersci.ca The molecule's effectiveness is largely due to its adsorption onto the metal surface, which blocks the active sites where corrosion occurs. fishersci.ca Quantum chemical calculations have confirmed that the dication structure of the DAM molecule in acidic environments plays a crucial role in its ability to inhibit corrosion. wikipedia.orgfishersci.at
Adsorption Mechanisms on Metal Surfaces (π-π stacking, H-bonding)
The protective action of this compound is contingent upon its adsorption at the interface between the metal and the electrolyte solution. Studies show that this adsorption is a complex process involving both physical and chemical interactions (physisorption and chemisorption). fishersci.ca The adsorption process has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. fishersci.ca
The molecular structure of DAM facilitates strong adsorption through several mechanisms:
Adsorption via Heteroatoms and π-electrons: The molecule contains electron-rich nitrogen and oxygen heteroatoms and delocalized π-electrons in its aromatic rings. These features allow the molecule to adsorb onto the steel surface, forming a protective film. wikipedia.orgfishersci.ca
π-π Stacking and Hydrogen Bonding: The pyrazolone (B3327878) rings in the DAM structure enable π-π stacking interactions, while hydrogen bonding also contributes to its adsorption on metal surfaces, creating a robust barrier against corrosive species. nih.gov
Synergistic Effects with Other Inhibitors (e.g., Potassium Thiocyanate)
The inhibitory performance of this compound can be significantly enhanced when used in combination with other substances, a phenomenon known as synergism. A notable example is its interaction with potassium thiocyanate (B1210189) (KSCN). wikipedia.orgfishersci.at
The presence of thiocyanate ions (SCN⁻) greatly improves the adsorption of DAM cations onto the positively charged steel surface in acidic solutions. wikipedia.org The thiocyanate anions act as a bridge, facilitating a stronger, more stable adsorption of the organic cations. wikipedia.orgfishersci.at This synergistic effect leads to a dramatic improvement in surface coverage and, consequently, a higher inhibition efficiency than when DAM is used alone. wikipedia.org Research has demonstrated that this synergistic relationship is a promising approach for developing highly effective corrosion inhibitor formulations. wikipedia.orgfishersci.at
Electrochemical Studies and Scanning Electron Microscopy Analysis in Corrosion
The efficacy of this compound as a corrosion inhibitor has been extensively evaluated using various electrochemical techniques and surface analysis methods.
Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to investigate the inhibitor's behavior.
Potentiodynamic Polarization: These studies confirm that DAM is a mixed-type inhibitor by showing a reduction in both anodic and cathodic currents. wikipedia.org The addition of DAM, especially with KSCN, causes the corrosion potential to shift, indicating an influence on the electrochemical corrosion process. wikipedia.org
Electrochemical Impedance Spectroscopy (EIS): EIS results show that with the addition of the inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. wikipedia.org An increased Rct value points to a slower corrosion process, and a decreased Cdl value suggests the displacement of water molecules by the adsorbing inhibitor molecules at the metal surface. wikipedia.org The combination of DAM and KSCN yields significantly higher inhibition efficiencies, reaching up to 96.2% under specific conditions. wikipedia.org
Electrochemical Parameters for Mild Steel Corrosion in 1 M HCl
| Inhibitor Concentration | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (η) (%) |
|---|---|---|
| Blank | 1056 | - |
| 10 µM DAM | 389.5 | 63.1 |
| 80 µM DAM | 118.2 | 88.8 |
| 10 µM DAM + 2 mM KSCN | 101.4 | 90.4 |
| 80 µM DAM + 2 mM KSCN | 40.1 | 96.2 |
This table is based on data from a study on the synergistic inhibition effect of this compound and Potassium thiocyanate in 1 M HCl solution at 303 K. wikipedia.org
Scanning Electron Microscopy (SEM) Analysis: SEM is employed to visualize the morphology of the metal surface. In the absence of an inhibitor, the steel surface shows significant damage from corrosion. wikipedia.orgfishersci.at In contrast, surfaces treated with this compound, particularly in synergistic combination with KSCN, exhibit a much smoother and less damaged appearance, confirming the formation of a protective film that shields the metal from the aggressive environment. wikipedia.orgfishersci.at
Application in Acidic Environments (e.g., HCl)
This compound has proven to be a potent corrosion inhibitor in highly corrosive acidic environments, which are common in industrial processes like acid pickling, industrial acid cleaning, and oil-well acidizing. wikipedia.orgfishersci.at Its effectiveness has been demonstrated in strong acid solutions, including 1 M hydrochloric acid (HCl) and 0.5 M sulfuric acid (H₂SO₄). wikipedia.orgfishersci.ca In these conditions, the inhibitor molecules effectively adsorb onto the metal surface, providing a protective layer that significantly reduces the corrosion rate. wikipedia.orgfishersci.ca
Mineral Processing and Flotation
Beyond its role in corrosion science, this compound is also utilized as a complexing agent in the field of mineral processing, specifically in the flotation of ores. Flotation is a process that separates valuable minerals from waste rock by making the desired minerals hydrophobic (water-repellent) so they attach to air bubbles and float to the surface.
Research into DAM's interaction with sulfide (B99878) minerals and cassiterite found in complex tin-bearing ores has revealed several key properties:
It can form sparingly soluble compounds with metals like copper, lead, zinc, and tin under conditions similar to those in flotation.
Studies have shown that DAM can enhance the hydrophobicity of the surface of silver-bearing galena more effectively than pure galena.
It displays selective properties concerning pyrite (B73398), particularly in alkaline conditions. In experiments isolating chalcopyrite, galena, and sphalerite from pyrite, the use of DAM resulted in significant differences in extraction rates.
The reagent does not appear to affect the flotation properties of cassiterite.
These findings indicate that this compound can act as a modifying reagent in flotation, selectively altering the surface properties of certain minerals to improve the separation and recovery of valuable metals from complex ores.
Role as a Multifunctional Collector in Mineral Processing
In the realm of mineral processing, this compound is identified as a multifunctional collector. mdpi.com Collectors are essential chemical reagents that modify the surface properties of specific minerals within an ore slurry, making them hydrophobic (water-repellent). sasol.commtu.edu This induced hydrophobicity allows the targeted mineral particles to attach to air bubbles in a flotation cell and be carried to the surface as a froth, separating them from unwanted gangue minerals. mtu.edu
This compound's multifunctional nature stems from its ability to interact with a range of minerals, enhancing the efficiency of the flotation process. rudmet.ru It is part of the pyrazole (B372694) group of analytical non-toxic reagents proposed as selective flotation collectors. mdpi.com
Selective Adhesion to Mineral Surfaces
The efficacy of a collector is determined by its ability to selectively adhere to the surfaces of valuable minerals while leaving others unaffected. mtu.edu this compound has demonstrated this crucial property, showing selective adhesion to certain mineral surfaces. Research has shown that DAM can influence the flotation and sorption properties of various sulfide minerals and cassiterite found in complex, refractory tin-bearing ores. rudmet.ru
The mechanism of adhesion involves the formation of complexes with metal ions on the mineral surface. Studies using scanning electron microscopy have confirmed the sorption of this compound onto mineral surfaces, such as on sites containing silver and on the surface of galena. rudmet.ru This selective interaction is fundamental to its function in separating different minerals. The adhesion of microorganisms or chemical reagents can alter the surface chemistry of minerals, which is a key principle in bioflotation and chemical flotation processes. diva-portal.orgnih.gov
Flotation of Sulfide Minerals
This compound has been specifically investigated for its role in the flotation of sulfide minerals. mdpi.comrudmet.rudoi.org It has been shown to form hardly soluble compounds with metals like copper, lead, zinc, and tin under near-flotation conditions, while forming a water-soluble complex with iron. rudmet.ru
Research highlights its selective properties, particularly in alkaline environments. rudmet.ru For instance, at a consumption of 100 g/t, the difference in extraction during the flotation isolation of chalcopyrite, galena, and sphalerite from pyrite was 35%, 40%, and 60%, respectively. rudmet.ru This demonstrates its ability to selectively depress pyrite while allowing other valuable sulfide minerals to float. rudmet.ru Further studies have shown that a derivative, dithiopyrilmethane (DTM), exhibits collective activity towards sphalerite (ZnS), chalcopyrite (CuFeS₂), and galena (PbS) when used with butyl xanthate. doi.org
| Mineral | Chemical Formula | Interaction with this compound | Observed Effect |
|---|---|---|---|
| Chalcopyrite | CuFeS₂ | Increases hydrophobic properties. rudmet.ru | Aids in separation from pyrite. rudmet.ru |
| Galena | PbS | Increases hydrophobic properties, especially when silver-bearing. rudmet.ru | Aids in separation from pyrite. rudmet.ru |
| Sphalerite | ZnS | Forms hardly soluble compounds. rudmet.ru | Aids in separation from pyrite. rudmet.ru |
| Pyrite | FeS₂ | Selective depression in alkaline environments. rudmet.ru | Allows for isolation of other valuable sulfides. rudmet.ru |
| Arsenopyrite | FeAsS | No visible effect on hydrophobic nature alone, but DTM derivative enhances recovery with xanthate. rudmet.rudoi.org | DTM contributes to higher recovery in gold-bearing ores. doi.org |
Recovery of Precious Metals from Ores
This compound also plays a role in the recovery of precious metals. rudmet.rudoi.org Its ability to make the surface of silver-bearing galena more hydrophobic is more pronounced than on pure galena, indicating a preferential interaction that can be exploited for silver recovery. rudmet.ru
In the context of gold, a derivative, dithiopyrilmethane, has been shown to adsorb onto gold particles deposited on pyrite and arsenopyrite, forming a poorly soluble complex. doi.org In flotation experiments on gold-bearing ore, the addition of DTM with butyl xanthate resulted in a 6% higher recovery of iron-arsenic sulfide (FeAsS), a common gold-associated mineral, compared to using butyl xanthate alone. doi.org This highlights its potential in enhancing the extraction of precious metals from complex and refractory ores. google.comproses-makina.com
Environmental Testing and Monitoring
Beyond mineral processing, this compound is a valuable reagent in environmental testing and monitoring. Environmental monitoring programs are crucial for assessing the effectiveness of controls against chemical and microbial contamination in various settings, from industrial facilities to natural ecosystems. eurofinsus.comnormecgroup.com
This compound is primarily used as a reagent in the spectrophotometric determination of various metal ions. dojindo.com Its ability to form colored complexes with specific metals allows for their quantitative analysis. dojindo.com For example, it forms a yellow complex with titanium in an acidic solution, which can be measured to determine the titanium concentration in a sample. dojindo.com This makes it an indispensable tool in metallurgical analysis and industrial quality control, which are often components of broader environmental monitoring efforts. hannaservice.eu
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for characterizing diantipyrylmethane and its metal complexes. They allow for the determination of electronic transitions, ligand properties, and the local atomic and electronic structure of coordination compounds.
Ultraviolet-Visible (UV/Vis) spectroscopy is a primary technique for studying the formation of complexes between this compound and metal ions. The formation of a metal-ligand complex often results in the appearance of new absorption bands or shifts in existing bands in the UV/Vis spectrum, which can be used for both qualitative and quantitative analysis.
This compound is widely utilized as a chromogenic reagent in the spectrophotometric determination of various metals. For instance, it forms a distinct yellow-colored complex with titanium(IV) in hydrochloric acid solutions, exhibiting maximum absorbance in the range of 385–390 nm. This characteristic absorption allows for the quantitative determination of titanium in materials like alloys and ores. The molar absorptivity of this complex is approximately 15,000 L·mol⁻¹·cm⁻¹, indicating high sensitivity. Similarly, DAM is employed for the microdetermination of cerium(IV). biointerfaceresearch.com
The study of complex formation using UV/Vis spectroscopy often involves methods like Job's method of continuous variation to determine the stoichiometry of the complex. By monitoring the absorbance at a fixed wavelength while varying the molar ratio of the metal and ligand, the composition of the complex in solution can be established.
Table 1: UV/Vis Spectroscopic Data for this compound-Metal Complexes
| Metal Ion | Solvent/Medium | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |
|---|---|---|---|
| Titanium(IV) | 0.5–4.0 M HCl | 385–390 nm | ~15,000 L·mol⁻¹·cm⁻¹ |
| Niobium(V) | Dichloromethane | 388-407 nm biointerfaceresearch.com | 4.926 × 10⁴ L·mol⁻¹·cm⁻¹ biointerfaceresearch.com |
| Cerium(IV) | Aqueous | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound and the changes that occur upon complexation with metal ions. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Upon complexation, shifts in the NMR signals of the ligand can indicate which atoms are involved in coordination with the metal ion. For example, changes in the chemical shifts of the protons and carbons near the carbonyl oxygen atoms and the central methylene (B1212753) bridge can confirm their role in chelation. While detailed NMR studies specifically on this compound complexation are not extensively reported in the searched literature, the technique is fundamental in coordination chemistry to characterize ligand-metal interactions.
X-ray Absorption Spectroscopy (XAS) is a potent element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a material. malvernpanalytical.comspringernature.com It can be applied to crystalline and amorphous materials, making it highly suitable for studying metal complexes in various states. springernature.com An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comnih.gov
XANES provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing metal atom. nsf.gov
EXAFS gives details about the bond distances, coordination number, and identity of the atoms in the immediate vicinity of the absorbing atom. nsf.gov
Although specific XAS studies on this compound complexes were not found in the searched literature, this technique holds significant potential. It could be used to precisely determine the coordination environment of metal ions like uranium, thorium, or scandium when complexed with DAM, providing data on bond lengths and the number of coordinating atoms, which is fundamental to understanding the nature of these complexes. nih.gov
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. spectroscopyonline.com It is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of non-polar functional groups. The technique can be used to identify substances and to study changes in molecular structure, such as those occurring during metal-ligand complexation. rsc.org
While extensive Raman spectroscopic studies on this compound are not widely available in the reviewed literature, it was noted as a compound of interest in studies utilizing advanced sampling techniques like liquid waveguide capillary cells. ucp.pt This suggests its applicability for Raman analysis. The technique could be used to characterize the vibrational modes of the pyrazolone (B3327878) rings and the central methylene bridge in DAM and to observe how these modes are affected by coordination to a metal ion, offering insights into the strength and nature of the metal-ligand bond.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of elements within the top few nanometers of a material's surface. eag.cominnovatechlabs.commicro.org.au The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. thermofisher.com
There are no direct XPS studies on this compound found in the search results. However, its application can be inferred from studies on similar systems. For example, in corrosion inhibition research, XPS is used to analyze the protective films formed by organic inhibitors on metal surfaces. researchgate.net A study on a triazole derivative showed that XPS could confirm the formation of a coordination polymer film on an iron alloy surface. researchgate.net Similarly, XPS could be employed to analyze surfaces treated with this compound to confirm the adsorption of the molecule and to identify the chemical state of the surface metal atoms and the elements within the DAM molecule (C, N, O), providing direct evidence of its role in surface protection. innovatechlabs.commalvernpanalytical.com
Computational Chemistry and Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for studying the properties of this compound and its complexes. biointerfaceresearch.com DFT allows for the calculation of molecular structures, electronic properties, and reactivity parameters, offering insights that complement experimental findings. electrochemsci.orgresearchgate.net
Studies have utilized DFT to optimize the molecular structure of this compound and to understand its behavior as a corrosion inhibitor. electrochemsci.org For example, quantum chemical calculations using the B3LYP functional with a 6-31G basis set were performed to analyze the dication structure of the DAM molecule in acidic media, which was found to be crucial for its corrosion inhibition mechanism. researchgate.netelectrochemsci.org
DFT can also be used to model the interaction of DAM with metal ions. By calculating parameters such as binding energies and orbital hybridization patterns, it is possible to predict the affinity of the ligand for different metals, such as rare earth elements. For instance, computational models can explain why certain lanthanide complexes with DAM exhibit higher stability constants based on factors like charge density matching. These theoretical predictions can then be validated experimentally through techniques like UV-Vis titration.
Table 2: Key Quantum Chemical Parameters Calculated for this compound using DFT
| Parameter | Significance | Typical Finding |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons. researchgate.net | Higher values correlate with better inhibition efficiency. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. researchgate.net | Lower values suggest a greater ability to accept electrons from a metal surface. |
| ΔE (Energy Gap, ELUMO - EHOMO) | Relates to the reactivity of the molecule. | A smaller energy gap suggests higher reactivity. |
| Mulliken/Hirshfeld Charges | Provides the charge distribution on individual atoms. | Identifies the likely sites for electrophilic/nucleophilic attack and coordination. |
These computational studies provide a molecular-level understanding of the mechanisms behind this compound's ability to form stable complexes and act as an effective corrosion inhibitor. electrochemsci.orgmdpi.com
Compound Information
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a cornerstone in computational chemistry for studying the properties and reactivity of compounds like this compound. universiteitleiden.nl DFT calculations allow for the prediction of molecular geometries, electronic properties, and interaction energies, providing a molecular-level understanding of experimental observations. mdpi.comuniversiteitleiden.nl
DFT simulations are particularly effective for modeling the interactions between ligands and metal ions. mdpi.comuniversiteitleiden.nl This approach calculates the binding energies, geometries, and electronic hybridization patterns of the resulting metal complexes. For this compound, its utility in forming stable complexes with various metal ions is a key aspect of its chemical applications. The two antipyrine (B355649) rings linked by a methane (B114726) group provide effective chelation sites.
DFT studies can elucidate the nature of the bonds formed between this compound and a metal center, which are often a composite of electrostatic, covalent, and charge-transfer interactions. These calculations can quantify the binding strength and explain the stability of different complexes. mdpi.com For instance, DFT can be used to model the well-known yellow complex formed between this compound and titanium(IV) in hydrochloric acid solutions, which is a standard method for spectrophotometric analysis of titanium. dojindo.com X-ray crystallographic studies have confirmed the structure of Ti(IV) complexes with this compound, providing experimental data that can be correlated with DFT models. researchgate.net The calculations can also explain the influence of co-ligands or solvent effects on the stability and structure of the final complex.
A significant application of DFT is the prediction of a ligand's binding affinity for different metal ions. mdpi.com By calculating and comparing the binding energies or complexation energies for a series of metal ions, researchers can predict the selectivity of a chelating agent like this compound. mdpi.comscirp.org A more negative binding energy typically indicates a stronger and more favorable interaction. mdpi.com
Computational modeling is a suitable approach for predicting the affinity of this compound for various metals, including rare earth elements. DFT simulations can model these ligand-metal interactions by calculating binding energies. For example, theoretical studies suggest that lanthanum(III) (La³⁺) complexes with this compound exhibit higher stability constants compared to cerium(III) (Ce³⁺) complexes, which is attributed to more favorable charge density matching. Such predictions are invaluable for designing solvent extraction and separation processes. rsc.orgiaea.orglboro.ac.uk
| Metal Ion | Predicted Relative Stability with this compound | Basis of Prediction |
|---|---|---|
| La³⁺ | Higher | Favorable charge density matching based on DFT simulations. |
| Ce³⁺ | Lower |
DFT is fundamentally a theory of electronic structure, providing detailed information about the distribution of electron density in a molecule. universiteitleiden.nlbarc.gov.in Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net
For this compound, understanding its electronic structure is crucial for explaining its reactivity. DFT calculations have been employed to determine these quantum chemical parameters. researchgate.net The analysis of its frontier molecular orbitals (HOMO and LUMO) helps to explain its mechanism in applications like corrosion inhibition, where the molecule's ability to donate and accept electrons governs its adsorption onto a metal surface. researchgate.net For instance, studies on related antipyrine Schiff bases have shown a strong correlation between theoretically calculated quantum chemical parameters and experimentally determined inhibition efficiencies. researchgate.net
Quantum Chemical Calculations for Corrosion Inhibition
Quantum chemical calculations, primarily using DFT, have been successfully applied to understand the mechanism of corrosion inhibition by organic molecules. researchgate.net These calculations provide insights into the relationship between the molecular structure of an inhibitor and its protective efficiency. The adsorption of an inhibitor onto a metal surface is a key step in forming a protective barrier, and this process is governed by the electronic properties of the molecule. researchgate.net
In the case of this compound, quantum chemical calculations have been performed to investigate its effectiveness as a corrosion inhibitor for mild steel in acidic environments. researchgate.net These studies calculate parameters such as HOMO and LUMO energies, the energy gap (ΔE), and the dipole moment (µ). researchgate.net The results indicate that the dication structure of the this compound molecule in an acidic medium is crucial for its role in corrosion inhibition. mdpi.com A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates an ability to accept electrons from the metal, facilitating strong adsorption and the formation of a protective film. researchgate.net The presence of two conjugated pyrazolone rings and two phenyl groups in the this compound molecule provides numerous π-electrons and heteroatoms, which act as active centers for adsorption onto the metal surface. mdpi.com
| Quantum Chemical Parameter | Significance in Corrosion Inhibition |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of the molecule to donate electrons. Higher values correlate with better inhibition efficiency. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of the molecule to accept electrons. Lower values enhance adsorption on the metal surface. researchgate.net |
| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity of the molecule, leading to stronger adsorption. researchgate.net |
| Dipole Moment (µ) | Relates to the polarity of the molecule and can influence the adsorption process. researchgate.net |
Stochastic Thermodynamics Studies
Stochastic thermodynamics is a field of statistical physics that extends the concepts of classical thermodynamics to describe small, non-equilibrium systems that are subject to fluctuations. wikipedia.orgaps.org It provides a framework for understanding energy transformations, such as work, heat, and entropy production, at the level of single, fluctuating trajectories of systems like molecular machines or particles in a medium. wikipedia.orgarxiv.orgarxiv.org This theoretical approach is particularly relevant for microscopic systems where thermal noise is significant. wikipedia.org
A review of the available scientific literature did not yield any studies where stochastic thermodynamics has been specifically applied to investigate the properties or interactions of the this compound compound.
Future Directions and Research Opportunities
Novel Diantipyrylmethane Derivatives and Analogs
The development of new this compound derivatives is a promising avenue for creating compounds with enhanced or specific properties. By modifying the core structure, researchers aim to influence the molecule's electronic properties, solubility, and steric characteristics, thereby fine-tuning its functionality for various applications. The synthesis of new taurine-based derivatives of diarylmethane has already demonstrated cytotoxic activity against human cancer cells, highlighting the potential of this strategy. nih.gov Similarly, research into bis(pyridyl)methane derivatives derived from 4-hydroxy-2-pyridones has shown inhibitory effects on the growth of a wide range of cancer cell lines. nih.gov The combination of multiple pharmacophores in a single molecule is a promising approach for developing new drugs. nih.gov
The introduction of different substituent groups onto the this compound framework can significantly alter its metal-binding affinity and selectivity. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can modify the electron density on the coordinating atoms, thereby affecting the stability of the resulting metal complex. For instance, research on α-hydroxythiones has shown that the initial pK_a_ of the ligand influences its coordination fashion with metal ions. nih.gov Steric hindrance introduced by bulky substituents can also play a crucial role, creating a specific coordination geometry and potentially leading to selective binding of certain metal ions over others. Understanding these substituent effects is critical for the rational design of new this compound-based ligands for specific analytical or industrial purposes.
Exploration of New Coordination Complexes
This compound is a versatile ligand capable of forming coordination complexes with a wide array of metal ions. dojindo.comchemicalbook.com Future research is geared towards exploring new coordination complexes with transition metals, lanthanides, and actinides. The synthesis and characterization of these novel complexes are expected to reveal unique structural motifs and interesting physicochemical properties, paving the way for their application in diverse fields.
Metal complexes of this compound and its derivatives are being investigated for their catalytic potential. The development of organometallic catalysis has significantly expanded the tools available to synthetic chemists. nih.gov The coordination environment provided by the this compound ligand can influence the reactivity of the central metal ion, enabling it to catalyze various organic transformations. researchgate.net Research is focused on designing catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. rsc.org The ability to tune the steric and electronic properties of the ligand through the introduction of substituents offers a strategy for optimizing catalytic activity and selectivity. researchgate.net
This compound-based coordination complexes are promising building blocks for the development of advanced functional materials. chemimpex.com Their ability to form stable, well-defined structures makes them suitable for creating metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. These materials can exhibit interesting properties such as porosity, luminescence, and magnetic ordering. For example, photo-responsive metal complexes can have applications in optoelectronic devices. the-innovation.org Research is also exploring the use of bispyrazolylmethane derivatives in the creation of energetic materials. nih.gov
Enhanced Biological Activity Research
Recent studies have indicated that this compound and its derivatives possess a range of biological activities, opening up new avenues for pharmacological research. The coordination of metal ions to biologically active organic compounds can enhance their efficacy. nih.gov
The therapeutic potential of this compound derivatives is an active area of investigation. The combination of different pharmacophores within one molecule is a recognized strategy in the development of new drugs. nih.gov Studies on related diarylmethane and dibenzoxanthene (B14493495) derivatives have shown selective antitumor activity by inducing apoptosis in cancer cells. nih.gov For instance, a bis(heteroaryl)methane containing two 4-hydroxy-6-methyl-2H-pyran-2-one moieties showed significant in vitro antitumor efficacy with a high selectivity index. nih.gov The design of novel this compound analogs focuses on enhancing cytotoxicity towards cancer cells while minimizing effects on healthy cells. nih.gov Metal complexes of these derivatives are also being explored, as they can offer unique mechanisms of action and improved pharmacological profiles. nih.gov The development of metal-based drugs is a promising field for cancer treatment. nih.gov
Interaction with Biological Targets
While this compound is widely recognized as a chromogenic agent for metal determination, its direct interactions with biological targets remain a nascent field of study. chemicalbook.com The compound is broadly classified as a biological material used in life science research, yet specific molecular interactions are not extensively documented. chemicalbook.com Future research is poised to explore the potential of this compound and its derivatives in medicinal chemistry and chemical biology.
One prospective area of investigation is the compound's ability to interact with metalloenzymes. Given its strong affinity for various metal ions, including iron, it is conceivable that this compound could modulate the activity of enzymes that rely on metallic cofactors. dojindo.com For instance, it is known to form a brown water-soluble complex with iron in weakly acidic solutions. dojindo.com This suggests a potential to interfere with iron-dependent biological processes, a hypothesis that warrants further investigation through enzymatic assays and structural biology studies.
Another avenue for research lies in the development of this compound-based fluorescent probes for biological imaging. Although its reaction mechanism for fluorescence is not fully understood, its application in fluorescence spectrometry is recognized. biosynth.com This intrinsic property could be harnessed to design molecules that can visualize specific ions or biomolecules within a cellular context, contributing to a better understanding of cellular processes and disease mechanisms.
Furthermore, the structural scaffold of this compound can serve as a template for the synthesis of new bioactive compounds. While research on this compound itself is limited, studies on analogous structures like diindolylmethanes have shown a wide range of biological activities, including anticancer and antimicrobial properties. This suggests that modifications to the this compound core could yield novel therapeutic agents.
Table 1: Potential Areas of Research for this compound's Biological Interactions
| Research Area | Focus of Investigation | Potential Applications |
| Metalloenzyme Inhibition | Study of this compound's effect on the activity of metal-dependent enzymes. | Development of novel enzyme inhibitors for therapeutic purposes. |
| Fluorescent Probes | Design and synthesis of this compound-based probes for biological imaging. | Visualization of metal ions and biomolecules in living cells. |
| Drug Discovery | Synthesis and screening of this compound derivatives for therapeutic activity. | Identification of new lead compounds for various diseases. |
| Biocompatibility Studies | Evaluation of the interaction of this compound with biological systems, particularly in the context of medical implants. | Ensuring the safety and efficacy of titanium-based medical devices. chemimpex.com |
Sustainable and Green Chemistry Innovations
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing analytical methodologies. This compound's role in this paradigm shift is primarily linked to its application in more sustainable analytical techniques.
The development of solvent-free or reduced-solvent extraction methods for metal analysis using this compound is a key area of innovation. Traditional spectrophotometric methods often rely on volatile and toxic organic solvents. dojindo.com Green analytical chemistry promotes the use of safer alternatives, such as aqueous solutions or ionic liquids. Research into optimizing the complexation of this compound with metal ions in these greener media can significantly reduce the environmental footprint of analytical procedures.
Miniaturization of analytical systems is another tenet of green chemistry. The high sensitivity of this compound as a chromogenic reagent makes it well-suited for microscale analytical platforms. chemimpex.com Developing methods that require smaller sample and reagent volumes not only minimizes waste but also reduces costs and analysis time.
Furthermore, the synthesis of this compound itself can be approached from a green chemistry perspective. While traditional synthetic routes may involve hazardous reagents and solvents, future research could focus on developing greener synthetic pathways. This could involve the use of water as a solvent, bio-based starting materials, or catalytic methods that reduce energy consumption and waste generation.
Table 2: Green Chemistry Approaches Involving this compound
| Green Chemistry Principle | Application to this compound | Desired Outcome |
| Safer Solvents | Utilizing aqueous solutions or ionic liquids for metal extraction. | Reduction of volatile organic compound (VOC) emissions. |
| Waste Prevention | Miniaturization of analytical methods and reduced reagent consumption. | Less chemical waste generation and lower environmental impact. |
| Energy Efficiency | Development of room-temperature reactions and analyses. | Reduced energy consumption in both synthesis and application. |
| Design for Degradation | Investigating the environmental fate and biodegradability of this compound and its complexes. | Minimizing the persistence of chemical residues in the environment. |
Interdisciplinary Research Synergies
The unique properties of this compound position it at the intersection of several scientific disciplines, fostering opportunities for synergistic research.
In materials science , this compound is already utilized for the analysis of titanium and its alloys. chemimpex.com Future collaborations between analytical chemists and materials scientists could lead to the development of novel sensors and smart materials. For instance, incorporating this compound into polymer matrices or onto nanomaterials could create highly selective and sensitive sensors for detecting metal ion contamination in various materials.
The field of environmental science also presents significant opportunities for interdisciplinary research. This compound-based analytical methods are crucial for monitoring metal pollutants in water and soil. chemimpex.com By integrating these methods with environmental modeling and toxicology studies, researchers can gain a more comprehensive understanding of the fate and impact of metal contaminants in ecosystems. This can inform the development of more effective remediation strategies.
In pharmaceutical research , the compound's application extends to ensuring the biocompatibility and effectiveness of titanium-based medical implants. chemimpex.com Collaborative efforts between chemists, biologists, and medical researchers could explore the use of this compound in studying the release of metal ions from implants and their interaction with surrounding tissues. This is vital for designing safer and more durable medical devices.
Finally, the intersection of analytical chemistry and data science can lead to the development of more sophisticated analytical platforms. By combining the spectrophotometric data obtained using this compound with advanced chemometric techniques, it is possible to develop methods for the simultaneous determination of multiple metal ions with greater accuracy and precision.
Table 3: Interdisciplinary Research Areas for this compound
| Disciplines | Collaborative Research Focus | Potential Innovations |
| Analytical Chemistry & Materials Science | Development of this compound-based sensors and smart materials. | Real-time monitoring of metal ions in industrial processes and materials. |
| Analytical Chemistry & Environmental Science | Integrated monitoring and modeling of metal pollutants. | Improved environmental risk assessment and remediation technologies. |
| Analytical Chemistry & Pharmaceutical Sciences | Biocompatibility and degradation studies of medical implants. | Enhanced safety and longevity of implantable medical devices. |
| Analytical Chemistry & Data Science | Application of chemometrics to spectrophotometric data. | Advanced analytical methods for complex sample analysis. |
Q & A
Q. What methodological steps are recommended for determining titanium (Ti) content using diantipyrylmethane in steel and alloy analysis?
this compound forms a yellow complex with Ti in 0.5–4.0 M HCl solutions, with maximum absorbance at 385–390 nm (molar absorptivity λ ≈ 15,000) . The standard protocol (GB/T 223.84) involves dissolving the sample in hydrochloric acid, masking interfering ions (e.g., Fe³⁺ with ascorbic acid), and measuring absorbance spectrophotometrically . Calibration curves should be prepared using Ti standards in the same acid matrix to minimize matrix effects.
Q. How do solubility properties of this compound influence its application in solvent extraction protocols?
this compound is readily soluble in mineral acids (e.g., HCl) and organic solvents like chloroform but has low solubility in benzene (1.7%) and carbon tetrachloride (0.28%) . This solubility profile enables its use in liquid-liquid extraction for isolating metal ions (e.g., Fe, Mo, U) from acidic aqueous phases into organic phases. Researchers must optimize solvent polarity and acid concentration to achieve phase separation and quantitative recovery .
Q. What are the key parameters for preparing stable metal-diantipyrylmethane complexes for gravimetric analysis?
Stable complexes (e.g., with Be, Ca, or Zn) require pH control and excess ligand. For example, gravimetric determination of Fe³⁺ involves forming a brown water-soluble complex in weak acidic media (pH 3–4), followed by filtration and drying at 110°C to constant weight . Interfering ions (e.g., Al³⁺) should be masked with EDTA or tartrate buffers.
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported solubility data for this compound across literature sources?
Discrepancies (e.g., solubility in water: 1.13 × 10⁻³ M at 20°C vs. slight solubility in weak acids ) may arise from variations in purity, crystallization conditions, or measurement techniques. To address this, replicate experiments under controlled conditions (e.g., standardized HCl concentration, temperature) and validate via cross-method comparisons (e.g., gravimetric vs. spectrophotometric assays) .
Q. What strategies mitigate interference from co-existing metal ions (e.g., Fe³⁺, Mo⁶⁺) during multi-metal analysis using this compound?
Sequential masking agents can isolate target metals. For example:
- Mask Fe³⁺ with thioglycolic acid before Ti⁴⁺ detection .
- Use oxalate buffer to suppress Mo⁶⁺ interference in U⁶⁺ extraction . Advanced workflows may integrate this compound-based extractions with ICP-MS for simultaneous multi-element quantification, leveraging the reagent’s selectivity for specific oxidation states .
Q. How can the stability of this compound-metal complexes be optimized for high-temperature applications (e.g., industrial process monitoring)?
Thermostability studies show that Ti-diantipyrylmethane complexes degrade above 60°C. To enhance stability, incorporate stabilizing agents like polyvinylpyrrolidone (PVP) or perform extractions under inert atmospheres (N₂/Ar) to prevent oxidation. Real-time monitoring via inline spectrophotometry (e.g., flow-cell systems) is recommended for dynamic environments .
Q. What computational modeling approaches are suitable for predicting this compound’s affinity for rare earth metals?
Density Functional Theory (DFT) simulations can model ligand-metal interactions by calculating binding energies and orbital hybridization patterns. For instance, La³⁺ complexes exhibit higher stability constants compared to Ce³⁺ due to favorable charge density matching . Validate predictions experimentally using UV-Vis titration and Job’s method for stoichiometry determination .
Methodological Best Practices
- Calibration Curves : Prepare in matrix-matched solutions to account for acid-induced spectral shifts .
- Interference Testing : Systematically evaluate anions (e.g., NO₃⁻, SO₄²⁻) and cations using fractional factorial experimental designs .
- Data Validation : Cross-check results with alternative methods (e.g., AAS for Ti validation) and adhere to peer-review criteria for analytical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
